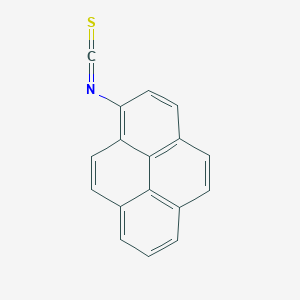

1-Isothiocyanatopyrene

Übersicht

Beschreibung

1-Isothiocyanatopyrene is a chemical compound with the molecular formula C17H9NS . It has an average mass of 259.325 Da and a monoisotopic mass of 259.045563 Da .

Molecular Structure Analysis

The 1-Isothiocyanatopyrene molecule contains a total of 31 bonds . There are 22 non-H bonds, 21 multiple bonds, 1 rotatable bond, 2 double bonds, 19 aromatic bonds, 4 six-membered rings, 5 ten-membered rings, 2 twelve-membered rings, and 1 isothiocyanate (aromatic) .

Physical And Chemical Properties Analysis

1-Isothiocyanatopyrene has a density of 1.3±0.1 g/cm3, a boiling point of 470.4±14.0 °C at 760 mmHg, and a flash point of 258.8±27.9 °C . It has a molar refractivity of 81.1±0.5 cm3, a polar surface area of 44 Å2, and a molar volume of 205.6±7.0 cm3 .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

ITCs have been found to have antimicrobial properties against various human pathogens . This makes them potentially useful in the development of new antimicrobial agents, particularly against pathogens that have developed resistance to current treatments .

Anticancer Properties

ITCs are known to have anticancer properties . They are found in cruciferous vegetables such as broccoli, watercress, cabbage, and cauliflower, and have been suggested to have anti-tumor activity .

Neuroprotective Activity

Certain ITCs, such as sulforaphane, have shown neuroprotective activity in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Antiproliferative Activity

ITCs have been found to express significant antiproliferative activity , which could make them useful in the treatment of various types of cancer.

Food Preservation

The antimicrobial nature of certain ITCs makes them useful in food preservation . They could potentially be used to extend the shelf life of various food products.

Organic Synthesis

Due to their high and versatile reactivity, ITCs are widely used as intermediates in organic synthesis . They can be used in the synthesis of a wide range of organic compounds.

Wirkmechanismus

Target of Action

1-Isothiocyanatopyrene, like other isothiocyanates, primarily targets protein cysteine residues . These sulfur-centered nucleophiles are abundant in the body and play crucial roles in various biological processes, including enzyme activity and signal transduction .

Mode of Action

The compound interacts with its targets through its high chemical reactivity . It inhibits Phase 1 enzymes involved in the activation of carcinogens, thereby reducing the formation of active carcinogenic metabolites. This interaction leads to changes in the metabolic processes of the body, particularly those involving carcinogens.

Biochemical Pathways

1-Isothiocyanatopyrene affects several biochemical pathways. It induces cytoprotective proteins through the Keap1/Nrf2/ARE pathway , inhibits proinflammatory responses through the NFκB pathway , and influences cell cycle arrest and apoptosis . It also affects heat shock proteins and inhibits angiogenesis and metastasis . These pathways are crucial for maintaining cellular homeostasis and preventing disease progression .

Pharmacokinetics

Isothiocyanates in general demonstrate dose-dependent pharmacokinetics . They exhibit first-order absorption, nonlinear tissue distribution due to interactions with ABC transporters and intracellular glutathione depletion, and capacity-limited elimination due to saturation of GSTs in the liver .

Result of Action

The action of 1-Isothiocyanatopyrene results in a number of molecular and cellular effects. It provides chemoprotection against carcinogens in various animal models of experimental carcinogenesis at different organ sites . This protection is comprehensive and long-lasting, as the compound affects the function of transcription factors and ultimately the expression of networks of genes .

Action Environment

The action, efficacy, and stability of 1-Isothiocyanatopyrene can be influenced by various environmental factors. The concentration of glucosinolates in different parts of the plant can influence the amount of isothiocyanates produced .

Eigenschaften

IUPAC Name |

1-isothiocyanatopyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9NS/c19-10-18-15-9-7-13-5-4-11-2-1-3-12-6-8-14(15)17(13)16(11)12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHEHDIOVQOOWSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376360 | |

| Record name | 1-isothiocyanatopyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isothiocyanatopyrene | |

CAS RN |

24722-90-5 | |

| Record name | 1-isothiocyanatopyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Thiocyanato-pyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 1-[4-(acetylamino)benzyl]-4-(2-phenylethyl)piperidine-4-carboxylate](/img/structure/B148617.png)

![3-[1-[[1-(4-Methylphenyl)cyclopropyl]-oxomethyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one](/img/structure/B148622.png)

![2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B148630.png)

![(E)-But-2-enedioic acid;methyl (13Z)-13-ethylidene-4-hydroxy-18-(hydroxymethyl)-8-methyl-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2(7),3,5-triene-18-carboxylate](/img/structure/B148683.png)